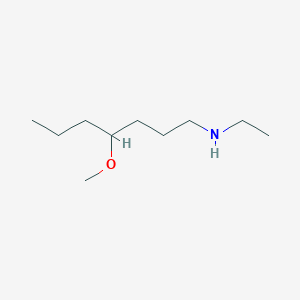

Ethyl-(4-methoxy-heptyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

N-ethyl-4-methoxyheptan-1-amine |

InChI |

InChI=1S/C10H23NO/c1-4-7-10(12-3)8-6-9-11-5-2/h10-11H,4-9H2,1-3H3 |

InChI Key |

CSKCKCMPFLCDTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCNCC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 4 Methoxy Heptyl Amine and Analogues

Retrosynthetic Analysis of Ethyl-(4-methoxy-heptyl)-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com This process involves breaking key bonds and applying functional group interconversions to identify plausible precursors.

Disconnection at the Carbon-Nitrogen Bond

The most logical retrosynthetic disconnection for an acyclic amine like this compound is at the carbon-nitrogen (C-N) bond. amazonaws.comlibretexts.org This bond is typically formed late in a synthesis. This disconnection strategy reveals two primary synthons: an ethylamine (B1201723) equivalent and a 4-methoxy-heptyl electrophile. The most common and practical synthetic equivalent for the latter is a carbonyl compound, specifically 4-methoxyheptanal or 4-methoxy-heptan-2-one, which can react with ethylamine in a reductive amination protocol. rsc.orgwikipedia.org

This leads to the following retrosynthetic pathway:

Figure 1: Retrosynthetic Disconnection at the C-N Bond

This approach is highly convergent and relies on the well-established and efficient reductive amination reaction. libretexts.orgrsc.org

Disconnection at the Carbon-Oxygen (Ether) Bond

An alternative disconnection strategy involves breaking the carbon-oxygen (C-O) ether linkage. amazonaws.com This approach would yield a 4-hydroxyheptyl amine derivative and a methylating agent. However, this strategy presents significant challenges, primarily the need for selective O-alkylation in the presence of a more nucleophilic secondary amine, which could lead to undesired N-methylation. amazonaws.com Therefore, forming the ether bond prior to the amine is a more viable strategy.

Strategies for Heptyl Chain Construction

The construction of the 4-methoxy-heptyl backbone is a key challenge. A practical approach starts from the readily available ketone, 4-heptanone (B92745). orgsyn.orgsmolecule.com 4-Heptanone can be synthesized via several methods, including the decarboxylation of n-butyric acid. orgsyn.org

From 4-heptanone, the synthesis of the required 4-methoxy-heptyl precursor can be envisioned. One plausible route involves the alpha-bromination of 4-heptanone followed by nucleophilic substitution with sodium methoxide (B1231860) to install the methoxy (B1213986) group. Subsequent steps would then lead to the desired carbonyl compound for the reductive amination. A more direct approach to a related precursor could involve the catalytic conversion of 1-butanol (B46404) over specific metal oxide catalysts. smolecule.com

Amine Formation Reactions

The formation of the target secondary amine is most effectively achieved through methods that create the C-N bond with high selectivity and yield.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. rsc.orgwikipedia.org The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. libretexts.orgwikipedia.org

For the synthesis of this compound, the reaction would involve condensing a 4-methoxy-heptyl carbonyl precursor (such as 4-methoxyheptanal) with ethylamine, followed by reduction.

Table 1: Reductive Amination Conditions for Secondary Amine Synthesis

| Carbonyl Precursor | Amine | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary Amine | H₂ | Pd/C, PtO₂, Raney Ni | Methanol (B129727), Ethanol | 25-100 | rsc.orgmdpi.comgoogle.com |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN | - | Methanol, Acetonitrile | Room Temp | libretexts.orglumenlearning.com |

| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃ | - | Dichloroethane, THF | Room Temp | wikipedia.org |

A key advantage of reductive amination is that it can often be performed as a one-pot reaction, which improves efficiency and reduces waste. researchgate.netunimi.it The choice of reducing agent is critical to avoid the premature reduction of the starting carbonyl compound. rsc.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for their mildness and selectivity for the iminium ion over the ketone or aldehyde. libretexts.orgwikipedia.org

Catalytic hydrogenation is a prominent method for the reduction step in reductive amination, valued for being a clean and cost-effective process. rsc.org This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. google.com

The general mechanism involves the initial formation of the imine, which is then hydrogenated on the catalyst surface to yield the secondary amine. mdpi.com

Table 2: Catalysts and Conditions for Catalytic Hydrogenation in Reductive Amination

| Catalyst | Support | Hydrogen Pressure (bar) | Temperature (°C) | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | 1-50 | 25-150 | Aldehydes, Ketones | mdpi.comgoogle.com |

| Platinum (Pt) | Carbon (C), Al₂O₃ | 1-100 | 20-100 | Aromatic/Aliphatic Carbonyls | rsc.org |

| Nickel (Raney Ni) | - | 10-150 | 50-200 | Nitriles, Ketones | google.comgoogle.com |

| Rhodium (Rh) | Carbon (C) | 1-10 | 80-160 | Phenols, Ketones | mdpi.com |

| Copper (Cu) | Al₂O₃, SiO₂ | 5-80 | 100-200 | Ketones, Alcohols | researchgate.net |

For the synthesis of this compound from 4-methoxyheptanal and ethylamine, a system employing a palladium on carbon (Pd/C) catalyst under a moderate pressure of hydrogen would be a suitable starting point. mdpi.comgoogle.com The reaction temperature would likely be in the range of 80-120°C to facilitate both imine formation and hydrogenation. mdpi.com The choice of catalyst can influence selectivity, with some catalysts also promoting side reactions like de-alkylation or over-alkylation. rsc.org Therefore, optimization of the reaction conditions, including catalyst loading, pressure, and temperature, is crucial for achieving a high yield of the desired secondary amine.

Stoichiometric Reductants

Reductive amination is a cornerstone of amine synthesis, providing a pathway to primary, secondary, and tertiary amines from carbonyl compounds. d-nb.info This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this would entail the reaction of 4-methoxyheptanal with ethylamine, followed by reduction.

A variety of stoichiometric reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.orgacsgcipr.org Sodium cyanoborohydride is particularly effective for reductive aminations because it is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound. perlego.com Sodium triacetoxyborohydride is another excellent reagent for this purpose, known for its mildness and broad applicability. organic-chemistry.org

The general procedure for the synthesis of a secondary amine like this compound via reductive amination with a stoichiometric reductant would involve mixing 4-methoxyheptanal and ethylamine in a suitable solvent, often methanol or another alcohol, to form the corresponding imine. The subsequent addition of a reducing agent like sodium borohydride would then yield the target secondary amine. organic-chemistry.org

Alkylation of Amines and Ammonia (B1221849)

Alkylation of amines is a fundamental method for the formation of C-N bonds, typically involving the reaction of an amine with an alkyl halide in a nucleophilic substitution reaction. wikipedia.orgfishersci.co.uk This approach can be used to synthesize secondary amines such as this compound.

Primary Amine Precursors

To synthesize this compound via alkylation, one could start with either ethylamine and a 4-methoxy-heptyl halide or 4-methoxy-heptylamine and an ethyl halide (e.g., ethyl bromide or ethyl iodide). In either case, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a secondary ammonium (B1175870) salt, which is then deprotonated to yield the secondary amine. ucalgary.castudymind.co.uk

The reactivity of the alkyl halide is a crucial factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. fishersci.co.uk The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used. fishersci.co.ukevitachem.com

Control of Polyalkylation

A significant challenge in the synthesis of primary and secondary amines via alkylation is the potential for over-alkylation. wikipedia.orgucalgary.ca The product secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgyoutube.comlibretexts.org

Several strategies can be employed to control this polyalkylation and favor the formation of the desired secondary amine. One common approach is to use a large excess of the primary amine relative to the alkylating agent. perlego.comstudymind.co.uk This increases the probability that the alkyl halide will react with the more abundant primary amine rather than the newly formed secondary amine.

Another effective method involves the use of specific bases, such as cesium hydroxide, which has been shown to promote selective mono-N-alkylation of primary amines. google.comorganic-chemistry.org Additionally, solid-phase synthesis techniques, where either the amine or the alkyl halide is immobilized on a solid support, can also be utilized to control the extent of alkylation. google.com

Nucleophilic Substitution on Alkyl Halides/Sulfonates

The synthesis of this compound can be achieved through the nucleophilic substitution of an appropriate alkyl halide or sulfonate. fishersci.co.uk This reaction is a classic and widely used method for forming C-N bonds. fishersci.co.uk The process involves the attack of a nucleophilic amine on an electrophilic alkyl halide or sulfonate, displacing the leaving group. fishersci.co.uklibretexts.org

For the preparation of this compound, this could involve reacting ethylamine with a 4-methoxy-heptyl halide (e.g., 1-bromo-4-methoxyheptane) or a 4-methoxy-heptyl sulfonate (e.g., 4-methoxy-heptyl tosylate). Alternatively, 4-methoxyheptylamine could be reacted with an ethyl halide or sulfonate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. fishersci.co.uk Common solvents for this reaction include DMF and THF. fishersci.co.uk The reactivity of the leaving group is a key factor, with sulfonates (like tosylates and mesylates) and iodides being excellent leaving groups. fishersci.co.uk

Gabriel Amine Synthesis and Modifications

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides, effectively avoiding the overalkylation issues seen in direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgnrochemistry.com

While the classic Gabriel synthesis is primarily used for primary amines numberanalytics.com, modifications have been developed that allow for the synthesis of secondary amines. wikipedia.org One such modification involves the use of alternative Gabriel reagents, such as di-tert-butyl-iminodicarboxylate, which can be alkylated and subsequently deprotected under different conditions to yield secondary amines. wikipedia.org Another approach could involve a two-step sequence where a primary amine is first synthesized via the Gabriel method and then subsequently alkylated under controlled conditions to afford the desired secondary amine. For instance, 4-methoxy-heptylamine could be prepared using the Gabriel synthesis starting from a 4-methoxy-heptyl halide, and then this primary amine could be selectively ethylated.

Staudinger Reaction for Amine Formation

The Staudinger reaction provides a mild and efficient method for the conversion of organic azides into primary amines. wikipedia.orgorganicchemistrytutor.com The reaction involves the treatment of an organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct. wikipedia.orgorganicchemistrytutor.com

To synthesize this compound using this methodology, a two-step approach would be necessary. First, a primary amine, either ethylamine or 4-methoxy-heptylamine, would need to be prepared via the Staudinger reaction. For example, 4-methoxy-heptyl azide could be synthesized from the corresponding alkyl halide via an SN2 reaction with sodium azide. organicchemistrytutor.com The subsequent Staudinger reaction of 4-methoxy-heptyl azide with triphenylphosphine followed by hydrolysis would yield 4-methoxy-heptylamine. wikipedia.orgalfa-chemistry.comcommonorganicchemistry.com This primary amine could then be selectively ethylated in a separate step to afford the final product, this compound. The Staudinger reaction is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with harsher reduction methods. organicchemistrytutor.com

Ether Linkage Construction Methods

The formation of the ether bond is a critical step in the synthesis of the target compound. Several classical and modern methods are applicable, each with distinct advantages regarding substrate scope and reaction conditions.

Williamson Ether Synthesis and its Applicability to Long-Chain Ethers

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. francis-press.comwikipedia.org This reaction is highly versatile and has been a reliable method for preparing both symmetrical and unsymmetrical ethers since its development in 1850. francis-press.commasterorganicchemistry.com

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an organohalide, displacing the halide leaving group. wikipedia.org For the synthesis of this compound, two primary retrosynthetic disconnections are possible using this method:

Reaction of a 4-(ethylamino)heptan-1-oxide with a methylating agent (e.g., methyl iodide).

Reaction of sodium methoxide with a suitable 4-(ethylamino)heptyl halide.

A significant consideration for the Williamson synthesis, especially with long-chain substrates, is the potential for a competing E2 elimination reaction. francis-press.com This side reaction becomes prominent when using secondary or tertiary alkyl halides. wikipedia.orgfrancis-press.com Therefore, to maximize the yield of the desired ether, the alkylating agent should ideally be a primary halide. wikipedia.orgfrancis-press.com In the context of long-chain ethers, using brominated or iodinated alkanes is often necessary to ensure sufficient reactivity. francis-press.com

Modern variations of the Williamson synthesis aim for greener and more efficient conditions. For instance, methods utilizing microwave irradiation and solvent-free conditions on a solid base like potassium carbonate have been developed, offering rapid and high-yield synthesis of alkyl aryl ethers. orgchemres.org

Table 1: Reaction Conditions for Williamson Ether Synthesis

| Component | Examples | Purpose/Notes | Source(s) |

|---|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | Deprotonates the alcohol to form the alkoxide nucleophile. | organic-synthesis.com |

| Alkyl Halide | R-I, R-Br, R-Cl (Primary halides preferred) | Acts as the electrophile. Reactivity order: R-I > R-Br > R-Cl. | masterorganicchemistry.comfrancis-press.com |

| Solvent | THF, Acetonitrile, DMSO | Polar aprotic solvents are common. The parent alcohol can also be used as a solvent. | masterorganicchemistry.comorganic-synthesis.com |

| Catalyst | Phase-transfer catalysts | Can be used to facilitate the reaction between two phases. | orgchemres.org |

Alcohol Alkylation Reactions

Direct alkylation of alcohols provides another route to ethers. These reactions typically require catalysis to activate the alcohol. A variety of methods exist for the O-alkylation of alcohols, ranging from classical acid catalysis to modern metal-catalyzed approaches. organic-chemistry.orgresearchgate.net

For example, a Zn(OTf)₂-catalyzed coupling has been reported for reacting alcohols with unactivated tertiary alkyl bromides to form sterically hindered ethers. organic-chemistry.org While not directly applicable to the primary methoxy group in the target molecule, it illustrates the breadth of available catalytic systems. Gold-catalyzed microwave protocols can also activate alcohols for intermolecular SN1-type reactions to form unsymmetrical ethers under mild conditions that tolerate moisture. organic-chemistry.org

These methods offer alternatives to the Williamson synthesis, potentially avoiding the need to pre-form a stoichiometric alkoxide. The choice of catalyst and conditions is crucial and depends on the specific nature of the alcohol and alkylating agent.

Ring-Opening of Epoxides

The ring-opening of epoxides with alcohols is a powerful method for constructing molecules containing both an ether and a hydroxyl group, a class of compounds known as alkoxy alcohols. uoanbar.edu.iq This reaction can be catalyzed by either acids or bases, and the choice of catalyst dictates the regiochemical outcome in unsymmetrical epoxides. uoanbar.edu.iqjsynthchem.com

Base-Catalyzed Opening : Under basic or neutral conditions, the alcohol, typically deprotonated to a more potent alkoxide nucleophile, attacks the epoxide ring via an SN2 mechanism. jsynthchem.comlibretexts.org The nucleophile attacks the least sterically hindered carbon atom of the epoxide. uoanbar.edu.iq The reaction results in an alkoxide that is subsequently protonated. libretexts.org

Acid-Catalyzed Opening : In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by a neutral alcohol. uoanbar.edu.iq For epoxides with primary and secondary carbons, the nucleophile generally attacks the less substituted carbon. However, if a tertiary carbon is present, the reaction can proceed through an SN1-like mechanism where the nucleophile attacks the more substituted carbon. uoanbar.edu.iqlibretexts.org

For synthesizing a 4-methoxy-heptyl structure, one could envision a strategy starting from an appropriate heptene (B3026448) epoxide. For example, the ring-opening of 3,4-epoxyheptane with methanol would be a direct route. The regioselectivity of this opening is paramount. To this end, various catalysts have been developed to enhance selectivity and yield. Carbon tetrabromide (CBr₄) has been shown to be an efficient catalyst for the regioselective ring-opening of various epoxides with alcohols under mild conditions, affording β-alkoxy alcohols in high yields. organic-chemistry.org Similarly, heterogeneous Lewis acid catalysts like tin-beta (Sn-Beta) have demonstrated high efficiency and selectivity in these transformations. osti.gov

Table 2: Selected Catalysts for Epoxide Ring-Opening with Alcohols

| Catalyst | Epoxide Type | Conditions | Key Features | Source(s) |

|---|---|---|---|---|

| Acid Catalysis (H⁺) | Asymmetrical | Acidic | Low regioselectivity can be an issue. | uoanbar.edu.iq |

| Base Catalysis (RO⁻) | Asymmetrical | Basic | SN2 attack at the least hindered carbon. | uoanbar.edu.iqjsynthchem.com |

| Carbon Tetrabromide (CBr₄) | Alkyl oxiranes | Mild, catalytic | High yields and regioselectivity. | organic-chemistry.org |

| Tin-Beta (Sn-Beta) | Isobutylene oxide | Heterogeneous | Highly efficient and selective; catalyst is reusable. | osti.gov |

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target amine relies on the availability of suitably functionalized heptane (B126788) precursors. This involves the strategic introduction of halogen or methoxy groups onto the seven-carbon chain.

Synthesis of Halogenated Heptane Derivatives

Halogenated heptanes are key intermediates, particularly for strategies involving the Williamson ether synthesis or Grignard reagent formation. While the literature provides extensive examples of synthesizing complex halogenated cyclic systems, the preparation of simple haloheptanes follows standard organic chemistry protocols. rsc.orgunirioja.es

A primary method for preparing haloalkanes is from the corresponding alcohols. For instance, a heptanol (B41253) derivative could be converted to a chloro- or bromoheptane. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) for converting alcohols to alkyl chlorides.

Phosphorus tribromide (PBr₃) for converting alcohols to alkyl bromides.

The Appel Reaction , using triphenylphosphine (PPh₃) in combination with a halogen source like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄).

These reactions typically proceed with good yields and are fundamental functional group interconversions in multi-step synthesis.

Preparation of Methoxy-substituted Heptane Intermediates

The synthesis of a heptane chain bearing a methoxy group at the C-4 position is a crucial step. One plausible synthetic route begins with the reaction of 3-methoxy-2-methylbenzoic acid with bis(trichloroformyl) carbonic acid ester, which under the influence of an organic amine catalyst in an organic solvent, yields the corresponding substituted methylbenzoyl chloride. google.com Another approach involves the synthesis of 4-methoxy or 5-methoxy substituted 7-aza-isoindolin-1-ones. In this method, a nitro group on an aromatic ring is displaced by a methoxy group using potassium carbonate in methanol. clockss.org

A related synthesis described in the literature is that of Butyl-(4-methoxy-heptyl)-amine, which starts from the precursor 4-methoxyheptan-1-amine. evitachem.com This precursor could potentially be synthesized via several routes, such as the reduction of 4-methoxyheptanenitrile or 4-methoxyheptanamide. Another strategy could involve the reductive amination of 4-methoxyheptanal. The synthesis of 4-methoxyheptanal itself could be achieved by the oxidation of 4-methoxyheptan-1-ol. This alcohol could be prepared by reacting propylmagnesium bromide with 4-benzyloxybutyraldehyde, followed by methylation of the resulting alcohol, and subsequent hydrogenolysis of the benzyl (B1604629) ether. This highlights the multi-step nature often required to build such specific intermediates.

Regioselective Functionalization of Aliphatic Chains

The synthesis of this compound requires the specific placement of a methoxy group at the fourth carbon (C4) of a seven-carbon chain. The direct functionalization of an unactivated sp³ C-H bond within an alkane like heptane is a formidable challenge in synthetic chemistry, often resulting in low yields and a mixture of constitutional isomers due to the similar reactivity of the various C-H bonds. chinesechemsoc.org Therefore, more controlled, regioselective strategies are employed, typically starting from precursors where the desired functionality is already present or can be installed predictably.

A robust and common approach involves starting with a precursor that has a functional group at the C4 position, such as heptan-4-one. This allows for a straightforward and high-yielding pathway to the required 4-methoxy intermediate.

Synthesis from Carbonyl Precursors: The most reliable methods utilize heptan-4-one as the starting material. The synthesis proceeds in two key steps:

Reduction to Alcohol: The ketone is first reduced to the corresponding secondary alcohol, heptan-4-ol. This transformation is efficiently carried out using standard hydride reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is often preferred for its selectivity and mild reaction conditions.

Williamson Ether Synthesis: The resulting heptan-4-ol is then converted to the target 4-methoxyheptane scaffold. This classic ether synthesis involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a reactive sodium alkoxide. Subsequent nucleophilic substitution with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), furnishes the desired methoxy ether.

Synthesis via Grignard Reaction: An alternative regioselective route to the crucial heptan-4-ol intermediate is through the construction of the carbon skeleton using a Grignard reaction. The nucleophilic addition of propylmagnesium bromide to butyraldehyde (B50154) results in the specific formation of heptan-4-ol, which can then be methylated as described above.

Once the 4-methoxyheptyl core is assembled, the ethylamine moiety must be introduced at the C1 position. A common strategy involves the reductive amination of 4-methoxyheptanal with ethylamine. chemistrysteps.comlibretexts.org This one-pot reaction, often utilizing a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), forms the C-N bond and the secondary amine in a single, efficient step. chemistrysteps.comlibretexts.org Alternatively, a two-step process involving the N-alkylation of 4-methoxyheptan-1-amine with an ethyl halide (e.g., ethyl bromide) in the presence of a base can be employed. evitachem.com

Reaction Mechanisms and Kinetic Studies Involving Ethyl 4 Methoxy Heptyl Amine

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in the amine group possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a Lewis base, and a potent nucleophile. fiveable.mechemguide.co.uk This inherent nucleophilicity is central to the majority of reactions involving this part of the molecule. fiveable.me

As a Brønsted-Lowry base, the lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid. This acid-base reaction forms an ammonium (B1175870) salt. The basicity of the amine is a fundamental property influencing its behavior in various chemical environments.

In its role as a Lewis base, the amine can donate its electron pair to an electron-deficient species (a Lewis acid) to form a coordinate covalent bond. This characteristic is the foundation of its nucleophilic reactivity. masterorganicchemistry.com

The nucleophilic nature of the secondary amine in Ethyl-(4-methoxy-heptyl)-amine allows it to react with a variety of electrophilic centers.

Reaction with Carbonyls: Secondary amines undergo nucleophilic addition to the electrophilic carbon atom of carbonyl compounds (aldehydes and ketones). ucalgary.ca This reaction is typically acid-catalyzed and initiates with the attack of the amine's lone pair on the carbonyl carbon. jove.com The initial addition product is a dipolar intermediate which, through proton transfer, forms a neutral carbinolamine. ucalgary.capressbooks.pub

Reaction with Alkyl Halides: this compound can react with alkyl halides via a nucleophilic substitution (S_N2) reaction. ucalgary.camsu.edu The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca This reaction results in the formation of a tertiary amine. It is important to note that the product tertiary amine is also nucleophilic and can react further with the alkyl halide, potentially leading to the formation of a quaternary ammonium salt, especially if an excess of the alkyl halide is used. msu.edulibretexts.orgmasterorganicchemistry.com The rate of this alkylation generally follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk

| Electrophile | Reaction Type | Product |

| Aldehyde (R-CHO) | Nucleophilic Addition | Enamine |

| Ketone (R-CO-R') | Nucleophilic Addition | Enamine |

| Primary Alkyl Halide (R-CH2-X) | S_N2 Substitution | Tertiary Amine |

| Methyl Halide (CH3-X) | S_N2 Substitution | Tertiary Amine (potential for Quaternary Salt) |

While primary amines react with aldehydes and ketones to form imines (compounds with a C=N double bond), secondary amines like this compound react to form enamines. libretexts.orgchemistrysteps.comorganicchemistrytutor.comjove.com An enamine is characterized by an amino group attached to a carbon-carbon double bond. pressbooks.pub

The mechanism for enamine formation is a reversible, acid-catalyzed process that proceeds through the carbinolamine intermediate mentioned previously. libretexts.orglibretexts.org Following the formation of the carbinolamine, the hydroxyl group is protonated to become a better leaving group (water). jove.compressbooks.pub The subsequent loss of water generates a positively charged iminium ion. chemistrysteps.comyoutube.com Since the nitrogen in a secondary amine lacks a second proton to be eliminated to form a C=N bond, a proton is instead removed from an adjacent carbon atom (an alpha-carbon). jove.comlibretexts.orgorganicchemistrytutor.com This final deprotonation step results in the formation of the C=C double bond of the enamine. jove.comyoutube.com

Nucleophilic attack of the secondary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group. libretexts.org

Elimination of a water molecule to form an iminium ion. libretexts.orglibretexts.org

Deprotonation from an alpha-carbon to yield the enamine. libretexts.org

Reactivity and Stability of the Ether Linkage

Ethers are generally considered to be relatively unreactive functional groups, which is why they are often used as solvents in chemical reactions. openstax.org However, under specific and typically harsh conditions, the ether linkage in this compound can undergo cleavage.

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orglibretexts.orgjove.comchemistrysteps.com Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either S_N1 or S_N2, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.orglibretexts.org

The first step in the acidic cleavage of an ether is the protonation of the ether oxygen by the strong acid. jove.comlibretexts.org This converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org

For a molecule like this compound, which has a methyl group and a secondary alkyl group attached to the ether oxygen, the subsequent step would likely proceed via an S_N2 mechanism. openstax.org The halide ion (Br- or I-), a good nucleophile, would attack the less sterically hindered carbon, which in this case is the methyl carbon. openstax.orglibretexts.org This would result in the formation of a secondary alcohol (ethyl-(4-hydroxy-heptyl)-amine) and a methyl halide (methyl bromide or methyl iodide).

| Reagent | Mechanism | Products |

| HBr (conc.) | S_N2 | Ethyl-(4-hydroxy-heptyl)-amine + Methyl Bromide |

| HI (conc.) | S_N2 | Ethyl-(4-hydroxy-heptyl)-amine + Methyl Iodide |

Ethers with tertiary, benzylic, or allylic groups are more prone to cleavage via an S_N1 mechanism due to the stability of the corresponding carbocation intermediates. openstax.orgjove.comlibretexts.org

The presence of the methoxy (B1213986) group can potentially influence the reactivity of other parts of the molecule through neighboring group participation (NGP). chem-station.comwikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can lead to an increased reaction rate (anchimeric assistance) and can affect the stereochemistry of the product. wikipedia.orgimperial.ac.uk

In the context of this compound, the oxygen atom of the methoxy group, with its lone pairs of electrons, could potentially act as an internal nucleophile. For a reaction occurring at a nearby carbon atom that develops a positive charge (e.g., in a substitution or elimination reaction), the methoxy group could participate to form a cyclic oxonium ion intermediate. The feasibility and rate of such participation are highly dependent on the length of the chain separating the methoxy group and the reaction center, with the formation of five- and six-membered rings being the most favorable. stackexchange.com The effectiveness of NGP is contingent on the molecule adopting a conformation that allows for the necessary orbital overlap. imperial.ac.uk

Furthermore, the electron-donating nature of the methoxy group can influence the electronic environment of the molecule, potentially affecting the reactivity of the amine group, although this effect would be transmitted through the alkyl chain and would likely be modest.

Stereochemical Aspects of Synthesis and Reactions

The stereochemistry of this compound is fundamentally defined by the chiral center at the carbon atom bearing the amino group and the ethyl substituent. The synthesis and reactions of this compound are therefore intrinsically linked to the principles of stereocontrol.

Chiral Center Formation and Control

The primary chiral center in this compound can be established through various synthetic methodologies. A common approach involves the reductive amination of a suitable ketone precursor, 4-methoxy-heptan-2-one. The reaction of this ketone with ethylamine (B1201723) forms an intermediate imine, which is then reduced to the final amine product.

The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. The use of achiral reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation with a standard catalyst like palladium on carbon will typically result in a racemic mixture of the (R)- and (S)-enantiomers.

| Precursor | Reagent | Product | Stereochemical Outcome |

| 4-methoxy-heptan-2-one and Ethylamine | Sodium Borohydride | (±)-Ethyl-(4-methoxy-heptyl)-amine | Racemic Mixture |

| 4-methoxy-heptan-2-one and Ethylamine | H2, Pd/C | (±)-Ethyl-(4-methoxy-heptyl)-amine | Racemic Mixture |

Control over the formation of a specific enantiomer necessitates the use of chiral reagents or catalysts. This introduces the principles of asymmetric synthesis, which are pivotal in modern organic chemistry.

Diastereoselective and Enantioselective Approaches

To achieve an excess of one enantiomer over the other (enantioselectivity), or to control the formation of a specific diastereomer in molecules with multiple chiral centers, more sophisticated synthetic strategies are employed.

Enantioselective Approaches:

One established method for achieving enantioselectivity is the use of a chiral auxiliary. In this approach, the amine or ketone precursor is reacted with a chiral molecule to form a diastereomeric intermediate. These diastereomers can then be separated based on their different physical properties, such as solubility or chromatographic behavior. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the target molecule.

Alternatively, asymmetric hydrogenation using a chiral catalyst can directly produce an enantiomerically enriched product from the imine intermediate. Catalysts based on transition metals like rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are known to be highly effective in such transformations. The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of either the (R)- or (S)-enantiomer.

Diastereoselective Approaches:

While this compound itself possesses only one stereocenter, diastereoselectivity becomes a critical consideration in its reactions with other chiral molecules. For instance, if this compound is used as a building block in the synthesis of a more complex molecule with additional stereocenters, the inherent chirality of the amine will influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

The relative orientation of the substituents on the existing chiral center can sterically hinder or electronically favor the approach of reagents from a particular face, leading to the preferential formation of one diastereomer.

| Approach | Method | Key Principle |

| Enantioselective | Chiral Auxiliary | Formation and separation of diastereomeric intermediates. |

| Enantioselective | Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. |

| Diastereoselective | Substrate Control | The existing stereocenter directs the formation of a new stereocenter. |

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of atoms in this compound, or its conformation, plays a crucial role in determining its reactivity. The molecule is not static; rather, it exists as an equilibrium of different conformers due to rotation around its single bonds.

The bulky heptyl group and the methoxy substituent will have preferred spatial arrangements to minimize steric strain. These conformational preferences can significantly impact the accessibility of the lone pair of electrons on the nitrogen atom, which is central to the amine's nucleophilicity and basicity.

For example, in reactions where the amine acts as a nucleophile, the transition state geometry will be influenced by the conformational biases of the molecule. A conformation that presents less steric hindrance around the nitrogen atom will likely lead to a faster reaction rate.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to predict and study the preferred conformations of this compound. Understanding the conformational landscape is essential for predicting the stereochemical outcome of its reactions and for designing more efficient and selective synthetic routes. The interplay between the electronic effects of the methoxy group and the steric demands of the heptyl chain will ultimately dictate the dominant reactive conformers.

Advanced Spectroscopic Characterization Techniques in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. For Ethyl-(4-methoxy-heptyl)-amine, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.

The protons of the ethyl group attached to the nitrogen atom would give rise to two signals: a quartet for the methylene (B1212753) group (-CH2-) directly bonded to the nitrogen, and a triplet for the terminal methyl group (-CH3). The protons on the heptyl chain would also produce a series of signals. The proton at the C4 position, being attached to the carbon bearing the methoxy (B1213986) group, would appear as a multiplet. The methoxy group (-OCH3) itself would present as a sharp singlet. The methylene group adjacent to the nitrogen on the heptyl chain would also be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl-CH3 | ~1.1 | Triplet | 3H |

| Ethyl-CH2 | ~2.6 | Quartet | 2H |

| Heptyl-C1-H2 | ~2.5 | Multiplet | 2H |

| Heptyl-C2, C3, C5, C6-H2 | ~1.3-1.6 | Multiplets | 8H |

| Heptyl-C4-H | ~3.3 | Multiplet | 1H |

| Methoxy-CH3 | ~3.2 | Singlet | 3H |

| Heptyl-C7-H3 | ~0.9 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment.

The carbon of the methoxy group would appear at a characteristic downfield shift. The carbon atom at the C4 position of the heptyl chain, being bonded to the electronegative oxygen atom of the methoxy group, would also be significantly deshielded and appear downfield. The carbons directly attached to the nitrogen atom (the ethyl methylene carbon and the C1 carbon of the heptyl chain) would also exhibit downfield shifts. The remaining aliphatic carbons of the heptyl and ethyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl-CH3 | ~15 |

| Ethyl-CH2 | ~45 |

| Heptyl-C1 | ~50 |

| Heptyl-C2 | ~30 |

| Heptyl-C3 | ~25 |

| Heptyl-C4 | ~80 |

| Heptyl-C5 | ~32 |

| Heptyl-C6 | ~23 |

| Heptyl-C7 | ~14 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules by revealing correlations between different nuclei. libretexts.orgharvard.edu

Correlation Spectroscopy (COSY): A COSY experiment on this compound would show correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For instance, it would confirm the connectivity within the ethyl group (correlation between the -CH2- and -CH3 protons) and along the heptyl chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY shows correlations between protons that are close to each other in space, regardless of their bonding connectivity. This can provide valuable information about the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. docbrown.info

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of an amine often shows a molecular ion peak (M+), which for a compound with an odd number of nitrogen atoms will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. jove.comwhitman.edu The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comjove.com For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of stable iminium ions.

Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]+), which is useful for confirming the molecular weight.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 159 | [C10H23NO]+• | Molecular Ion (M+) |

| 144 | [C9H20NO]+ | Loss of a methyl radical (•CH3) |

| 130 | [C8H18NO]+ | Loss of an ethyl radical (•C2H5) |

| 86 | [C5H12N]+ | Alpha-cleavage, loss of the 4-methoxy-heptyl radical |

Note: The relative intensities of these peaks would depend on the stability of the resulting fragments.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are soft ionization techniques commonly used in conjunction with liquid chromatography (LC-MS). These methods typically produce a prominent protonated molecular ion ([M+H]+), providing a clear indication of the molecular weight. For this compound, ESI-MS and APCI-MS would be expected to show a strong signal at m/z 160, corresponding to the protonated molecule. Fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to obtain structural information similar to that from EI-MS.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular weight: 173.30 g/mol ), the protonated molecule [M+H]⁺ would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. libretexts.org For this compound, a secondary amine, two primary α-cleavage pathways are anticipated:

Loss of an ethyl radical: Cleavage of the bond between the nitrogen and the ethyl group's α-carbon is less favorable than cleavage of the larger substituent. However, if it occurs, it would lead to the loss of a propyl radical from the heptyl chain side to form a stable iminium ion.

Loss of a hexyl radical: The most favorable and dominant α-cleavage involves the cleavage of the C-C bond on the heptyl chain adjacent to the nitrogen. This results in the loss of a C₅H₁₁ radical and the formation of a prominent iminium cation.

Fragmentation can also be initiated by the ether functional group. Cleavage of the C-O bond or C-C bonds adjacent to the methoxy group can produce characteristic fragment ions that help to locate the position of this substituent along the alkyl chain. The general fragmentation pathways for similar compounds often involve the cleavage of the C₁-C₂ bond in a cyclohexanone (B45756) moiety, followed by losses of small molecules or radicals like CO, methyl, ethyl, or propyl radicals. nih.gov

Table 1: Predicted MS/MS Fragments for Protonated this compound ([C₁₀H₂₃NO + H]⁺)

| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment Structure/Pathway |

|---|---|---|---|

| 174.2 | 144.1 | C₂H₆ | Loss of ethane (B1197151) following α-cleavage of the ethyl group. |

| 174.2 | 116.1 | C₄H₉ | α-Cleavage on the heptyl chain with loss of a butyl radical. |

| 174.2 | 102.1 | C₅H₁₁ | Dominant α-cleavage on the heptyl chain with loss of a pentyl radical. |

| 174.2 | 72.1 | C₅H₁₀O | Cleavage at the ether group, leading to the loss of methoxypentane. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The structure of this compound contains a secondary aliphatic amine, an aliphatic ether, and saturated alkyl chains. Each of these components gives rise to characteristic peaks in the IR and Raman spectra.

Amine Group (Secondary, Aliphatic):

N-H Stretch: A single, weak to moderate absorption band is expected in the range of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com This distinguishes it from primary amines, which show two bands in this region. libretexts.orgwpmucdn.com

N-H Wag: A characteristic strong, broad band resulting from the out-of-plane bending of the N-H bond is typically observed between 910-665 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-N Stretch: Aliphatic amines exhibit C-N stretching vibrations as medium to weak bands in the 1250-1020 cm⁻¹ region. libretexts.orgorgchemboulder.comdntb.gov.ua

Ether Group (Aliphatic):

C-O-C Asymmetric Stretch: The most prominent feature for the ether group is a strong, intense absorption band corresponding to the asymmetric C-O-C stretching vibration, typically found in the 1150-1070 cm⁻¹ range.

C-O-C Symmetric Stretch: A weaker symmetric stretching band may also be present but is often less useful for identification.

Alkyl Structure:

C-H Stretch: Strong, sharp bands appear in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the ethyl and heptyl chains.

C-H Bends: Methylene (-CH₂-) scissoring vibrations are found near 1465 cm⁻¹, while methyl (-CH₃) bending vibrations occur around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Summary of Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak - Medium |

| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak - Medium |

| Aliphatic Ether | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |

| Alkyl Chains | C-H Stretch | 3000 - 2850 | Strong |

| Alkyl Chains | -CH₂- Scissor | ~1465 | Medium |

Due to the presence of multiple single bonds, the long alkyl chain of this compound can adopt numerous spatial arrangements or conformations. africaresearchconnects.com Vibrational spectroscopy is a sensitive tool for studying this conformational isomerism. nih.gov

Different conformers (e.g., anti vs. gauche arrangements around C-C, C-N, or C-O bonds) will have unique sets of vibrational frequencies. nih.gov While many bands may overlap, certain regions of the spectrum, particularly the "fingerprint region" (below 1500 cm⁻¹), can show distinct peaks corresponding to specific conformers. mdpi.com

In a typical analysis, the experimental IR and Raman spectra are recorded, often at various temperatures to alter the equilibrium populations of the conformers. These experimental results are then compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). mdpi.com By calculating the vibrational frequencies for different stable conformers, researchers can assign the observed spectral features to specific molecular geometries and determine the most stable conformation in the given phase (gas, liquid, or solid). africaresearchconnects.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The functional groups in this compound are an aliphatic amine and an aliphatic ether, neither of which contains a chromophore that absorbs in the standard UV-Vis range (200-800 nm).

The lone pair of electrons on the nitrogen and oxygen atoms can undergo n → σ* (non-bonding to sigma antibonding) transitions. However, these transitions require high energy and thus occur at very short wavelengths. For aliphatic amines, this absorption is typically found around 200 nm, while for ethers it is below 200 nm. libretexts.org These absorption maxima are generally outside the range of standard laboratory spectrophotometers and are often obscured by the absorbance of common solvents. Consequently, this compound is expected to be transparent in the UV-Vis spectrum.

X-ray Crystallography (for Crystalline Derivatives or Salts) for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.orglibretexts.org this compound, like many simple aliphatic amines, is likely a liquid or a low-melting solid at room temperature, making it unsuitable for single-crystal X-ray diffraction analysis directly.

To overcome this, a crystalline derivative must be prepared. The most common approach for amines is salt formation. caltech.edu Reacting the basic amine with an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), yields a crystalline ammonium (B1175870) salt (e.g., ethyl-(4-methoxy-heptyl)-ammonium chloride). The ionic nature and strong hydrogen bonding capabilities of the salt greatly enhance the likelihood of forming high-quality crystals suitable for analysis. researchgate.net

Once a suitable crystal is obtained and analyzed, X-ray crystallography provides an unambiguous determination of the absolute structure in the solid state. wikipedia.org This includes:

Precise bond lengths and bond angles for every atom in the molecule.

The exact conformation (torsion angles) the molecule adopts within the crystal lattice.

Detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state.

This technique provides the ultimate structural proof, confirming connectivity and stereochemistry without ambiguity. libretexts.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling of Ethyl 4 Methoxy Heptyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation (or its density-based equivalent) for a given molecule. youtube.com These methods yield detailed information about the electronic structure and energy of the molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry due to its favorable balance of accuracy and computational cost. arxiv.orggoogle.com DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which numerous other properties can be derived. stackexchange.com

For Ethyl-(4-methoxy-heptyl)-amine, geometry optimization would be a primary application of DFT. This iterative process adjusts the positions of the atoms in the molecule to find the arrangement that corresponds to the lowest possible ground state energy, known as the equilibrium geometry. stackexchange.com Functionals such as B3LYP are commonly employed for such optimizations of organic molecules. researchgate.netconsensus.app

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the dipole moment, and the distribution of atomic charges. mdpi.com These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Illustrative electronic properties for the lowest energy conformer of this compound, as would be calculated using DFT at the B3LYP/6-31G(d) level of theory. These values are representative for similar aliphatic amines and ethers.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -8.5 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | +1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 10.0 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.5 D | Measure of molecular polarity |

| Mulliken Charge on N atom | -0.4 e | Indicates the partial charge and site for electrostatic interaction |

| Mulliken Charge on O atom | -0.3 e | Indicates the partial charge and site for electrostatic interaction |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for many systems, particularly in describing electron correlation effects. acs.org

While computationally more expensive, ab initio methods are invaluable for obtaining benchmark energies. acs.org For a molecule like this compound, these high-accuracy calculations could be performed on the key low-energy conformers identified through a less costly method like DFT. This approach provides a more reliable assessment of the relative energies between different conformations and the heights of rotational barriers. The development of artificial intelligence-enhanced quantum methods also shows promise for achieving high accuracy with greater computational speed. nih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. wikipedia.org The selection of a basis set represents a compromise between the desired accuracy and the available computational resources, as larger basis sets provide more flexibility for describing the electron distribution but significantly increase calculation time. mit.edu

Commonly used basis sets include the Pople-style split-valence basis sets (e.g., 3-21G, 6-31G, 6-311G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). fiveable.me For initial geometry optimizations and conformational searches of this compound, a double-zeta basis set like 6-31G or cc-pVDZ is often sufficient. wikipedia.orgfiveable.me For higher accuracy energy calculations, a triple-zeta basis set (e.g., cc-pVTZ) augmented with polarization and diffuse functions is preferable. fiveable.medtu.dk Polarization functions (like d-functions on carbon and nitrogen) are important for describing the asymmetry of chemical bonds, while diffuse functions are crucial for accurately modeling systems with lone pairs or potential for weak interactions. wikipedia.org

Table 2: Comparison of Common Basis Sets for Quantum Chemical Calculations

A summary of commonly used basis sets, their characteristics, and typical applications in the computational study of organic molecules.

| Basis Set | Type | Key Features | Typical Application |

|---|---|---|---|

| STO-3G | Minimal | Minimal number of functions; low accuracy. fiveable.me | Qualitative analysis, very large systems. |

| 6-31G(d) or 6-31G* | Split-Valence, Polarized | Adds polarization functions on heavy atoms; good balance of cost and accuracy for geometries. wikipedia.org | Geometry optimization of small to medium-sized organic molecules. |

| cc-pVDZ | Correlation-Consistent, Double-Zeta | Designed to systematically recover electron correlation energy; flexible. fiveable.me | Post-Hartree-Fock calculations, geometry optimizations. |

| cc-pVTZ | Correlation-Consistent, Triple-Zeta | Provides higher accuracy by using three functions per valence atomic orbital. fiveable.me | High-accuracy single-point energy calculations. |

| aug-cc-pVTZ | Augmented, Correlation-Consistent, Triple-Zeta | Includes diffuse functions to better describe anions and weak interactions. | Systems where electron density is far from the nuclei. |

Molecular Geometry and Conformational Analysis

The goal of energy minimization is to find a molecular structure that corresponds to a local or global minimum on the potential energy surface. ijcsit.com This is achieved using various algorithms that iteratively adjust the atomic coordinates to reduce the net forces on the atoms. amrita.edu

Common algorithms for energy minimization include:

Steepest Descent: A simple method that moves atoms in the direction of the negative gradient (the direction of the steepest descent on the energy surface). It is effective for initial relaxation of highly strained structures but can be slow to converge near a minimum. ijcsit.comamrita.edu

Conjugate Gradient: A more efficient algorithm than steepest descent that uses information from previous steps to determine the next search direction, preventing repeated searches in the same direction. nih.govresearchgate.net

Quasi-Newton Methods (e.g., BFGS): These are highly efficient second-order methods that use the gradient to build an approximation of the Hessian matrix (the matrix of second derivatives of the energy), which helps to predict the path to the minimum more accurately. stackexchange.comnih.gov

For a flexible molecule like this compound, a single energy minimization is insufficient. A systematic or stochastic conformational search must be performed to explore the vast conformational space and identify the various low-energy structures. mdpi.com This involves generating a multitude of starting geometries by systematically rotating around each single bond and then performing an energy minimization on each one to find the nearest local minimum. mdpi.com

Table 3: Common Algorithms for Energy Minimization

A comparison of algorithms used to find stable molecular conformations.

| Algorithm | Methodology | Advantages | Disadvantages |

|---|---|---|---|

| Steepest Descent | First-order method; follows the negative gradient. amrita.edu | Simple, reliable for highly strained structures. | Very slow convergence near the minimum. nih.gov |

| Conjugate Gradient | First-order method; uses previous gradient information. nih.gov | More efficient than steepest descent. researchgate.net | Slower than second-order methods. |

| BFGS (Quasi-Newton) | Second-order method; approximates the Hessian matrix. nih.gov | Very efficient convergence near a minimum. | Requires more memory; can be less stable far from a minimum. |

The relative stability of different conformers is determined by the energy barriers to rotation around the single bonds. nih.gov For this compound, key rotations include those around the C-C bonds of the heptyl chain, the C-N bond, and the C-O bond of the methoxy (B1213986) group. These rotational barriers arise from factors like steric hindrance and electronic effects such as hyperconjugation. msu.eduresearchgate.net

Computational methods can be used to calculate the potential energy profile for rotation around a specific dihedral angle. This is done by performing a "relaxed scan," where the dihedral angle is fixed at various values (e.g., every 15 degrees) and the rest of the molecule's geometry is optimized at each step. google.com The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and maxima (transition states), with the energy difference between them defining the rotational barrier. youtube.com

For the alkyl chain in this compound, anti (or trans) conformations, where bulky groups are 180° apart, are generally lower in energy than gauche conformations. msu.edu The molecule is likely to prefer an extended, zig-zag conformation of the heptyl chain to minimize steric repulsion. nottingham.edu.my However, intramolecular interactions, such as potential weak hydrogen bonding between the amine proton and the methoxy oxygen, could stabilize more folded or compact structures. nih.gov A thorough computational analysis is required to determine the precise balance of these effects and identify the global minimum energy conformation.

Table 4: Hypothetical Rotational Energy Barriers for Key Dihedral Angles in this compound

Illustrative values for rotational barriers around selected bonds, representing typical energy differences between staggered and eclipsed conformations in similar molecules.

| Rotatable Bond (Dihedral Angle) | Atoms Defining Dihedral | Estimated Rotational Barrier (kcal/mol) | Notes |

|---|---|---|---|

| C-C (Heptyl Chain) | C-C-C-C | 3.0 - 4.0 | Typical barrier for alkane rotation, favoring staggered conformations. researchgate.net |

| C-N (Ethyl-Amine) | C-C-N-C | ~2.0 | Lower than C-C due to the presence of the nitrogen lone pair. msu.edu |

| C-O (Methoxy) | C-C-O-C | 2.5 - 3.5 | Barrier for rotation around the ether linkage. wikipedia.org |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, which is the most electron-rich site. The LUMO, conversely, would be distributed across the carbon backbone, representing the most likely sites for nucleophilic attack. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the course of a chemical reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. Chemical softness, a concept derived from Density Functional Theory (DFT), is inversely related to the HOMO-LUMO gap. Soft molecules have small energy gaps and are more polarizable and reactive.

Hypothetical data for illustrative purposes:

Table 1: Calculated HOMO-LUMO Energies and Related Properties for this compound and Analogs| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|---|---|---|

| This compound | -8.95 | 0.85 | 9.80 | 4.90 | 0.204 |

| Heptylamine | -9.10 | 1.05 | 10.15 | 5.08 | 0.197 |

To provide a more quantitative measure of reactivity at specific atomic sites, Fukui functions are often calculated. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui function for nucleophilic attack (f+) would be highest on the nitrogen atom, confirming its role as the primary nucleophilic center. The Fukui function for electrophilic attack (f-) would highlight the most acidic protons, likely those on the carbon adjacent to the nitrogen. These indices are invaluable for predicting regioselectivity in chemical reactions.

Hypothetical data for illustrative purposes:

Table 2: Calculated Fukui Functions for Selected Atoms in this compound| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N (amine) | 0.45 | 0.02 |

| C (alpha to N) | 0.08 | 0.15 |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions play a crucial role in the supramolecular chemistry and physical properties of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. For this compound, the primary non-covalent interaction of interest is hydrogen bonding. The amine group can act as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. NCI analysis would reveal the presence and strength of potential intermolecular hydrogen bonding networks, which are critical for understanding properties like boiling point and solubility.

Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other species. The MEP map is color-coded to represent different regions of electrostatic potential. For this compound, the MEP surface would show a region of negative electrostatic potential (typically colored red) around the nitrogen and oxygen atoms, indicating their high electron density and suitability for electrophilic attack. Regions of positive potential (typically blue) would be located around the hydrogen atoms of the amine group, highlighting them as sites for nucleophilic attack. This analysis provides a clear picture of the molecule's reactive sites.

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational chemistry allows for the prediction of vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound, its IR spectrum can be simulated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Key vibrational modes for this molecule would include N-H stretching, C-H stretching (for both alkyl and methoxy groups), C-N stretching, and C-O stretching.

Hypothetical data for illustrative purposes:

Table 3: Predicted Characteristic Vibrational Frequencies for this compound| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3350 - 3450 |

| C-H Stretch | Alkyl | 2850 - 2960 |

| C-H Stretch | Methoxy | 2815 - 2835 |

| C-N Stretch | Amine | 1020 - 1250 |

Solvent Effects Modeling in Theoretical Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve simulating individual solvent molecules around the solute. For this compound, modeling in different solvents (e.g., a polar protic solvent like water versus a nonpolar solvent like hexane) would be crucial for accurately predicting its conformational preferences, reaction pathways, and spectroscopic properties in solution.

Chemical Derivatization and Functionalization Strategies for Research Applications

Modifications of the Amine Group

The secondary amine is often the most reactive site in the molecule, presenting a prime target for functionalization.

One of the most fundamental reactions of secondary amines is acylation, which involves the replacement of the hydrogen atom on the nitrogen with an acyl group (R-C=O). britannica.com This transformation converts the amine into a more complex amide. The reaction is typically achieved by treating the amine with an acylating agent such as an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). mdpi.comresearchgate.net Acylation is a versatile strategy used to introduce a wide variety of functional groups. britannica.com It can also serve as a method for protecting the amine group, reducing its reactivity towards oxidizing agents or electrophiles. quora.com

Similarly, sulfonylation is the reaction of the amine with a sulfonyl halide (e.g., toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. researchgate.net Sulfonamides are a critical functional group in medicinal chemistry. The synthesis is conventionally achieved by reacting a primary or secondary amine with a sulfonyl chloride. researchgate.netresearchgate.net This one-pot synthesis can be extended to include diverse amines, leading to primary, secondary, and tertiary sulfonamides. acs.orgprinceton.edu

| Reagent Class | Example Reagent | Resulting Functional Group | Product Class |

| Acyl Halide | Acetyl chloride | Acetyl (-COCH₃) | Amide |

| Acid Anhydride | Acetic anhydride | Acetyl (-COCH₃) | Amide |

| Sulfonyl Halide | Toluenesulfonyl chloride | Tosyl (-SO₂C₆H₄CH₃) | Sulfonamide |

| Chloroformate | Benzyl (B1604629) chloroformate | Carboxybenzyl (Cbz) | Carbamate |

Quaternization is a process of alkylation that converts secondary amines into quaternary ammonium (B1175870) salts. dtic.mil This reaction, often referred to as the Menshutkin reaction, involves the treatment of the amine with an alkyl halide. wikipedia.orgnih.gov For a secondary amine like Ethyl-(4-methoxy-heptyl)-amine, the reaction proceeds in two steps: first, alkylation to a tertiary amine, followed by a second alkylation to form the permanently charged quaternary ammonium cation. wikipedia.orgwikipedia.org

Traditional methods for exhaustive alkylation often required harsh conditions, such as refluxing with an excess of alkyl halide and a strong inorganic base. dtic.milgoogle.com However, modern methods have been developed that allow for quaternization under milder, homogeneous conditions, which is particularly valuable when dealing with complex or sensitive molecules. dtic.milgoogle.com One such method utilizes methyl iodide and potassium bicarbonate in methanol (B129727), which is a mild, efficient, and selective reagent for the quaternization of amino groups. cdnsciencepub.com These salts have applications as antimicrobials, phase-transfer catalysts, and in the synthesis of ionic liquids. wikipedia.org

| Step | Reactant | Reagent Example | Intermediate/Product |

| 1. N-Alkylation | This compound | Methyl Iodide (CH₃I) | Ethyl-mthis compound (Tertiary Amine) |

| 2. Quaternization | Ethyl-mthis compound | Methyl Iodide (CH₃I) | Ethyl-dimethyl-(4-methoxy-heptyl)-ammonium iodide (Quaternary Salt) |

The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.com Milder oxidation with reagents like manganese dioxide (MnO₂) can convert secondary amines into imines. britannica.com Alternatively, oxidation with hydrogen peroxide (H₂O₂) or peroxy acids typically adds an oxygen atom to the nitrogen, converting secondary amines into hydroxylamines (R₂NOH). britannica.com The selective oxidation of primary and secondary amines to hydroxylamines can be achieved with high selectivity using reagents like OXONE® over a silica (B1680970) gel support. acs.org More aggressive oxidation, for instance with neutral permanganate, can lead to the degradation of the amine to form aldehydes and ketones. acs.org

Transformations at the Alkyl Chain

The heptyl chain, while generally less reactive than the amine group, provides opportunities for functionalization through C-H activation strategies.

The selective oxidation of unactivated C(sp³)–H bonds on a long alkyl chain is a significant challenge in organic synthesis due to the similar reactivity of multiple methylene (B1212753) sites. uniroma1.it Traditional methods often lack selectivity. However, advanced catalytic systems offer pathways to control the site of oxidation. For instance, bioinspired manganese catalysts equipped with supramolecular receptors can bind to functional groups (like protonated amines) at the ends of a long chain. uniroma1.it This binding can direct the oxidation to specific, central methylenic sites of the chain that would otherwise be unreactive. uniroma1.itethz.ch This approach allows for the functionalization of positions that are difficult to access with standard catalysts. ethz.ch

Reduction of the saturated alkyl chain is not a typical transformation, as it lacks functional groups like double bonds or carbonyls that are susceptible to common reducing agents. Functionalization would first require the introduction of an oxidized or unsaturated group.

| Strategy | Catalyst Type | Principle | Outcome on Heptyl Chain |

| Supramolecular Catalysis | Manganese complex with receptors | Catalyst binds to the amine, directing the reactive center to a specific C-H bond via proximity. | Site-selective hydroxylation or ketonization at a specific internal carbon (e.g., C4, C5). |

| Radical Autoxidation | Transition metal catalysts | Radical chain mechanism promoting reaction with oxygen. desy.de | Often results in a mixture of oxidized products at various positions. |

Halogenation of an alkane chain can be achieved through a free-radical substitution reaction, typically initiated by heat or UV light. libretexts.orgbyjus.com In this process, a halogen, such as chlorine (Cl₂) or bromine (Br₂), reacts with the alkane chain. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmissouri.edu